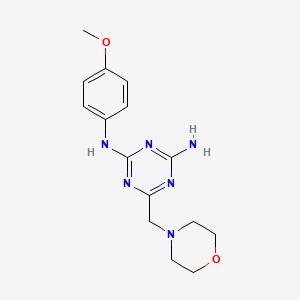![molecular formula C22H25N3O2 B5518708 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.19467705 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
A study has detailed a novel route for synthesizing benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus (subtype H5N1) activity. This approach highlights the potential use of related compounds in developing antiviral therapies, particularly against bird flu influenza (H5N1), with some compounds achieving viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020). Additionally, another study synthesizes derivatives that showed promising antibacterial activity against pathogens like S. aureus and E. coli, indicating their potential in addressing antibiotic resistance (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Synthesis and Characterization of Novel Compounds
Research on the synthesis of novel compounds like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate showcases the structural diversity achievable with benzamide derivatives. These studies often explore the chemistry underlying the formation of such compounds, including their regioselectivity and potential for forming stable crystalline structures (Kranjc, Kočevar, & Perdih, 2011).
Antitumor and Cytotoxicity Studies
Several synthesized benzamide derivatives have been evaluated for their antitumor activities. For instance, novel series of 2-azetidinone derivatives integrated with various moieties have shown considerable in vitro antimicrobial screening, hinting at their potential use in cancer therapy (Mahapatra, Paidesetty, Bishoyi, & Padhy, 2022). Another study highlights the synthesis of N-heteroaryl substituted gallamide derivatives, emphasizing their antibacterial efficacy and potential in drug development (Bade & Vedula, 2015).
Material Science and Chemical Synthesis
Research into the novel and green synthesis of kojic acid derivatives in ionic liquids points towards environmentally friendly methodologies in chemical synthesis, offering operational simplicity and high yields (Li, Jiang, Wang, Du, & Wang, 2013). This approach not only emphasizes sustainability in chemical processes but also the versatility of benzamide derivatives in synthesizing a wide array of chemical entities.
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)12-11-16-7-6-10-18(13-16)21(26)23-15-19-14-20(25-24-19)17-8-4-3-5-9-17/h3-10,13-14,27H,11-12,15H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNRGUYIQODAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)
![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)
![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

carbamate](/img/structure/B5518675.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)


![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)


